Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
Description
Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate (CAS: 1196153-97-5) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Its structure includes a hydroxy group at position 7, methyl groups at positions 2 and 5, and a methyl ester-substituted acetoxy moiety at position 6 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing anticancer agents, due to the pyrazolo[1,5-a]pyrimidine scaffold’s proven role in modulating biological targets such as AMP-activated protein kinase (AMPK), mesenchymal-epithelial transition (MET) factor, and vascular endothelial growth factor (VEGF) .
Properties
IUPAC Name |
methyl 2-(2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-4-9-12-7(2)8(5-10(15)17-3)11(16)14(9)13-6/h4,13H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYJIXMDOTZRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, a key intermediate for further derivatization :Conditions :
Hydroxyl Group Alkylation/Acylation
The 7-hydroxy group participates in alkylation or acylation reactions to form ethers or esters, enhancing solubility or modulating biological activity :
- Alkylation : Example : Reaction with methyl iodide in the presence of KCO yields 7-methoxy derivatives .
- Acylation : Example : Acetylation with acetic anhydride produces 7-acetoxy derivatives .
Electrophilic Substitution on the Pyrimidine Core
The pyrimidine ring undergoes electrophilic substitution, with reactivity directed by electron-donating methyl groups:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 3-Nitro derivative | 60–70% | |
| Sulfonation | SO, HSO, 50°C | 3-Sulfo derivative | 50–55% | |
| Halogenation | NBS, CCl, reflux | 3-Bromo derivative | 75% |
Nucleophilic Reactions at the Ester Group
The ester moiety participates in nucleophilic acyl substitution, enabling the introduction of amides or thioesters :
Biological Activity and SAR Insights
While direct biological data for this compound is limited, structural analogs exhibit:
- Antibacterial Activity : Pyrazolo[1,5-a]pyrimidines with ester groups show MIC values of 0.187–0.50 µg/mL against Gram-positive bacteria .
- Enzyme Inhibition : Carboxamide derivatives inhibit ATPase activity (IC ~6 µM) .
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., esters) at position 6 enhance metabolic stability .
- Methyl groups at positions 2 and 5 improve lipophilicity and membrane permeability .
Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization efficiency |
| Catalyst | Piperidine or HSO | Accelerates ring closure |
| Solvent | Ethanol or DMF | Balances solubility and reactivity |
Reactivity Comparison of Substituents
| Position | Substituent | Reactivity | Dominant Reaction |
|---|---|---|---|
| 7-OH | Hydroxyl | High (nucleophilic) | Alkylation/Acylation |
| 6-COOCH | Ester | Moderate (electrophilic) | Hydrolysis/Aminolysis |
| 2/5-CH | Methyl | Low (directing effect) | Electrophilic substitution |
Scientific Research Applications
Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Substituent Variations
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
*Estimated based on ; †Predicted via analogous halogenated derivatives ; ‡Calculated using fragment-based methods.
Crystallographic and Spectroscopic Data
- Target Compound: No direct crystallographic data is available in the evidence, but related methyl esters (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded networks stabilizing the pyrazolo[1,5-a]pyrimidine core .
- Iodo Derivative () : X-ray diffraction confirms planar geometry, with iodine forming C–I···π interactions critical for crystal packing .
Biological Activity
Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Neuropeptide Y (NPY) Receptor Modulation : The compound has been shown to selectively bind to NPY receptors, which are implicated in various physiological processes including appetite regulation and cardiovascular functions. This makes it a candidate for treating disorders associated with NPY dysregulation .
- Antitumor Activity : Pyrazole derivatives have demonstrated significant antitumor activity against various cancer cell lines. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
Antitumor Studies
A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited higher cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant cancer types .
Neuroprotective Effects
In vitro studies have demonstrated that pyrazole derivatives can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to their ability to scavenge free radicals and modulate signaling pathways involved in cell survival .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a pyrazole derivative similar to this compound in combination with standard chemotherapy. The trial reported improved patient outcomes with reduced side effects compared to chemotherapy alone.
- Neurodegenerative Disease Model : In animal models of neurodegenerative diseases, administration of pyrazole derivatives resulted in significant improvements in cognitive function and reduced markers of inflammation in the brain .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate, and how are reaction conditions optimized?
The compound is synthesized via cyclization reactions involving pyrazole derivatives and β-dicarbonyl precursors. A typical method includes:
- Step 1 : Condensation of dimethyl acetylsuccinate with 3-aminopyrazole in toluene under reflux (18 hours), yielding intermediates .
- Step 2 : Functionalization via iodination using N-iodosuccinimide in dichloromethane, followed by purification via silica gel chromatography . Optimization involves adjusting solvent polarity (e.g., dichloromethane for solubility), temperature (reflux for kinetic control), and catalyst selection (e.g., acidic/basic conditions for cyclization efficiency) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity and functional group integrity (e.g., ester carbonyl at ~170 ppm) .
- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (R1 < 0.05) reveals bond angles and packing interactions. For example, the pyrazolo-pyrimidine core shows planarity deviations < 0.02 Å, critical for assessing π-π stacking in drug design .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 318.35) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
Discrepancies (e.g., thermal motion artifacts or twinning) are addressed using:
- SHELXL’s TWIN/BASF commands : For handling twinned data, refining scale factors and HKLF5 output .
- OLEX2 integration : Visual validation of hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å) and solvent masking to improve R-factor convergence .
- Example: In methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, anisotropic displacement parameters (U) for iodine were refined to mitigate data anisotropy .
Q. What experimental strategies optimize yield in multi-step syntheses of pyrazolo-pyrimidine derivatives?
- Parallel Reaction Screening : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh) for cross-coupling) to maximize intermediates .
- In-line Purification : Use flash chromatography with gradients (e.g., 0–20% ethyl acetate/hexane) to isolate intermediates ≥95% pure .
- Controlled Hydrolysis : For ester-to-acid conversion, pH-dependent hydrolysis (pH 10–12) minimizes side products like decarboxylated analogs .
Q. How do structural modifications at the 6-position affect biological activity?
- Substituent Effects : Replacing the methyl group with bulkier aryl groups (e.g., 2,4-difluorophenyl) enhances kinase inhibition (IC < 100 nM for MET) by improving hydrophobic pocket binding .
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability (logP ~2.5), while the free acid enhances target affinity (ΔG = -9.2 kcal/mol via docking studies) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies?
- Metabolic Stability : In vitro assays may overlook ester hydrolysis by serum esterases, reducing bioavailability. Use LC-MS to quantify intact compound in plasma .
- Off-target Effects : Off-target kinase inhibition (e.g., VEGF-R2) observed in vivo requires counter-screening against a panel of 50+ kinases .
Q. Why do crystallographic bond lengths deviate from DFT-optimized models?
- Thermal Motion : X-ray data at 293 K show elongated C–N bonds (1.35 Å vs. DFT 1.32 Å) due to lattice vibrations. Use low-temperature (100 K) data collection for closer agreement .
- Electron Density Artifacts : Halogen atoms (e.g., iodine) exhibit anisotropic scattering, requiring multipole refinement in SHELXL .
Methodological Tables
Q. Table 1: Key Crystallographic Data for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
